rac-(1R,2S)-2-(3-methoxypyrrolidin-1-yl)-N-methylcyclopentan-1-amine
Description
rac-(1R,2S)-2-(3-Methoxypyrrolidin-1-yl)-N-methylcyclopentan-1-amine is a chiral cyclopentane-based amine derivative featuring a 3-methoxypyrrolidine substituent at the C2 position and an N-methyl group. Its stereochemistry and functional groups influence its pharmacokinetic and pharmacodynamic properties, including solubility, bioavailability, and binding affinity to biological targets such as G protein-coupled receptors (GPCRs) or enzymes.
Properties
Molecular Formula |
C11H22N2O |
|---|---|
Molecular Weight |
198.31 g/mol |
IUPAC Name |
(1R,2S)-2-(3-methoxypyrrolidin-1-yl)-N-methylcyclopentan-1-amine |
InChI |
InChI=1S/C11H22N2O/c1-12-10-4-3-5-11(10)13-7-6-9(8-13)14-2/h9-12H,3-8H2,1-2H3/t9?,10-,11+/m1/s1 |
InChI Key |
KAXMPXUXSCSNMG-ZOCYIJKUSA-N |
Isomeric SMILES |
CN[C@@H]1CCC[C@@H]1N2CCC(C2)OC |
Canonical SMILES |
CNC1CCCC1N2CCC(C2)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of rac-(1R,2S)-2-(3-methoxypyrrolidin-1-yl)-N-methylcyclopentan-1-amine can be achieved through several synthetic routes. One common method involves the reaction of a cyclopentanone derivative with a methoxypyrrolidine under specific conditions to form the desired product. Industrial production methods may involve the use of flow microreactor systems to enhance efficiency and sustainability .
Chemical Reactions Analysis
rac-(1R,2S)-2-(3-methoxypyrrolidin-1-yl)-N-methylcyclopentan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or oxygen atoms, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
rac-(1R,2S)-2-(3-methoxypyrrolidin-1-yl)-N-methylcyclopentan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rac-(1R,2S)-2-(3-methoxypyrrolidin-1-yl)-N-methylcyclopentan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
*Note: The target compound’s molecular weight and formula are inferred from structural data.
Key Structural and Functional Differences
Heterocyclic Substituents: The triazole and pyrazole derivatives () introduce aromaticity, which may enhance π-π stacking interactions in biological systems compared to the non-aromatic 3-methoxypyrrolidine group in the target compound.
Stereochemical Considerations :
- The cis configuration in and the rac-(1R,2S) configuration in the target compound may lead to divergent binding modes in chiral environments, such as enzyme active sites.
Research Findings and Practical Implications
- Biological Activity : Pyrazole-containing analogs (e.g., ) are often explored as kinase inhibitors or neurotransmitter modulators, whereas methoxy-substituted compounds (e.g., ) may target adrenergic or serotonin receptors.
- Stability and Solubility : The hydrochloride salts () enhance aqueous solubility, whereas the free base form of the target compound may require formulation optimization for in vivo studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
